2-((4-(Pent-4-enamido)but-2-yn-1-yl)oxy)benzamide
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Overview
Description
2-((4-(Pent-4-enamido)but-2-yn-1-yl)oxy)benzamide is an organic compound with a complex structure that includes both amide and alkyne functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-(Pent-4-enamido)but-2-yn-1-yl)oxy)benzamide can be achieved through a multi-step process involving the following key steps:
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Formation of the Alkyne Intermediate: : The initial step involves the synthesis of an alkyne intermediate. This can be achieved through the reaction of an appropriate starting material with a base such as sodium amide in liquid ammonia, followed by the addition of a halogenated alkyne.
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Amidation Reaction: : The alkyne intermediate is then subjected to an amidation reaction with pent-4-enamide. This reaction typically requires the use of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.
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Final Coupling: : The final step involves the coupling of the amidated alkyne with 2-hydroxybenzamide. This step can be carried out using a palladium-catalyzed cross-coupling reaction, such as the Sonogashira coupling, under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to ensure high yield and purity of the final product. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-((4-(Pent-4-enamido)but-2-yn-1-yl)oxy)benzamide can undergo various types of chemical reactions, including:
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Oxidation: : The alkyne group can be oxidized to form diketones or carboxylic acids using oxidizing agents such as potassium permanganate or osmium tetroxide.
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Reduction: : The alkyne group can be reduced to alkenes or alkanes using reducing agents like hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride.
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Substitution: : The amide group can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), osmium tetroxide (OsO4)
Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles (amines, alcohols) under basic or acidic conditions
Major Products Formed
Oxidation: Diketones, carboxylic acids
Reduction: Alkenes, alkanes
Substitution: Amine or alcohol derivatives
Scientific Research Applications
2-((4-(Pent-4-enamido)but-2-yn-1-yl)oxy)benzamide has several scientific research applications:
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Medicinal Chemistry: : This compound can be used as a building block for the synthesis of bioactive molecules with potential therapeutic properties. Its unique structure allows for the exploration of new drug candidates targeting various diseases.
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Organic Synthesis: : The compound’s functional groups make it a versatile intermediate in organic synthesis. It can be used to construct more complex molecules through various chemical transformations.
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Material Science: : The compound can be incorporated into polymer matrices to create materials with enhanced mechanical and thermal properties. Its alkyne group allows for further functionalization, making it suitable for advanced material applications.
Mechanism of Action
The mechanism of action of 2-((4-(Pent-4-enamido)but-2-yn-1-yl)oxy)benzamide depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The amide and alkyne groups can form hydrogen bonds and π-π interactions with target molecules, influencing their function.
Comparison with Similar Compounds
Similar Compounds
- 2-((4-(Pent-4-enamido)but-2-yn-1-yl)oxy)benzoic acid
- 2-((4-(Pent-4-enamido)but-2-yn-1-yl)oxy)benzylamine
- 2-((4-(Pent-4-enamido)but-2-yn-1-yl)oxy)benzyl alcohol
Uniqueness
2-((4-(Pent-4-enamido)but-2-yn-1-yl)oxy)benzamide is unique due to its combination of amide and alkyne functional groups. This dual functionality allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research.
Properties
IUPAC Name |
2-[4-(pent-4-enoylamino)but-2-ynoxy]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c1-2-3-10-15(19)18-11-6-7-12-21-14-9-5-4-8-13(14)16(17)20/h2,4-5,8-9H,1,3,10-12H2,(H2,17,20)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKDGBVXTWARTBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC(=O)NCC#CCOC1=CC=CC=C1C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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